molecular formula C14H14N2O3 B2455365 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one CAS No. 78961-43-0

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Cat. No.: B2455365
CAS No.: 78961-43-0
M. Wt: 258.277
InChI Key: WYLOZSIGADKNRC-LCYFTJDESA-N
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Description

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one (CAS 137515-05-0) is a synthetic organic compound with the molecular formula C14H14N2O3. This compound belongs to a class of conjugated unsaturated ketones that are of significant interest in medicinal chemistry and anticancer research . These compounds are characterized by their 1,5-diaryl-3-oxo-1,4-pentadienyl group, which is considered a key pharmacophore, mounted on a rigid 1-azabicyclo[2.2.2]octane scaffold . The molecule adopts a Z configuration about the exocyclic double bond, as confirmed by X-ray crystallography, and features a nitrobenzylidene substituent that influences its electronic properties and biological interaction . The primary research value of this compound lies in its documented cytotoxic properties. Compounds within this structural class have demonstrated potent toxicity towards a range of human tumor cell lines, including Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells . A key characteristic of some lead molecules in this family is their reported selective toxicity, showing a preference for inhibiting the growth of malignant cells over normal human cells, such as gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts . The mechanism of action is proposed to involve the reactivity of the α,β-unsaturated ketone group with critical biological thiols, a functional group absent in nucleic acids, which may potentially reduce the mutagenic and carcinogenic risks associated with some contemporary anticancer drugs . Furthermore, related compounds have been shown to affect mitochondrial function, including the induction of swelling and the inhibition of respiration in isolated rat liver mitochondria, suggesting mitochondria as a potential cellular target . This compound is presented as a valuable chemical tool for researchers investigating novel antineoplastic agents, structure-activity relationships (SAR) of cytotoxic molecules, and mechanisms of selective cell death. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

(2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLOZSIGADKNRC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one typically involves the condensation of 4-nitrobenzaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Reduction Products: 2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for various chemical transformations, including:

  • Reduction Reactions : The nitro group can be converted to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
  • Substitution Reactions : The nitro group can participate in nucleophilic aromatic substitution, enabling the formation of various derivatives.

Table 1: Common Reactions of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one

Reaction TypeDescriptionExample Products
ReductionConversion of nitro to amino group2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one
SubstitutionNucleophilic replacement of nitro groupVarious substituted derivatives
CondensationReaction with aldehydes or ketonesMore complex structures

Medicinal Chemistry

Research has indicated potential biological activities of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one, particularly in the areas of:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound's ability to interact with cellular components suggests it may have cytotoxic effects, making it a candidate for further investigation in cancer treatment.

Case Study: Antimicrobial Activity

A study conducted on various derivatives of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Materials Science

The unique electronic and steric properties of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one make it an attractive candidate for developing novel materials with specific functionalities.

Applications in Material Development

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Its structural characteristics allow for potential applications in nanomaterials, contributing to advancements in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aza-bicyclo[2.2.2]octan-3-one: The parent compound without the nitrobenzylidene group.

    2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: The reduced form of the compound.

    2-(4-Methoxy-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one: A derivative with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrobenzylidene group in 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one imparts unique electronic and steric properties to the compound, making it distinct from its analogs. This group can participate in various chemical reactions and influence the compound’s biological activity, making it a valuable scaffold for further research and development.

Biological Activity

2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound characterized by a complex bicyclic structure fused with a nitro-substituted benzylidene moiety. Its molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3}, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of inflammation and pain modulation.

Synthesis

The synthesis of this compound typically involves an aldol condensation reaction between 1-benzyl-5-nitro-indole-3-carboxaldehyde and 1-aza-bicyclo[2.2.2]octan-3-one. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol. The formation of the double bond between the nitrogen-containing bicyclic structure and the benzylidene group results in a stable product that can be characterized by various spectroscopic methods, including NMR and X-ray crystallography .

The biological activity of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one is primarily attributed to its structural features, including the nitro group, which can enhance reactivity and interaction with biological targets. The compound may exert its effects through:

  • Enzyme inhibition: Similar compounds have shown potential to interact with enzymes involved in inflammatory pathways.
  • Receptor binding: It may bind to specific receptors implicated in pain modulation, influencing their activity through competitive inhibition or allosteric modulation .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Anti-inflammatory Potential: Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, suggesting that 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one may also possess these properties .
  • Antimicrobial Activity: Preliminary investigations have indicated that this compound could demonstrate antimicrobial properties, making it a candidate for further exploration in treating infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Biological Activity
1-Aza-bicyclo[2.2.2]octan-3-oneBasic bicyclic structureAnalgesic properties
2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-oneAmino substitution instead of nitroPotential anti-inflammatory effects
(Z)-2-(3-Methoxybenzylidene)-1-aza-bicyclo[2.2.2]octan-3-oneMethoxy substitutionAntioxidant properties

The unique presence of the nitro group in 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one may enhance its biological interactions compared to other derivatives lacking this functional group .

Q & A

Basic: What is the standard synthetic route for 2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one?

Answer:
The compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and 4-nitrobenzaldehyde under basic conditions (e.g., methanolic KOH or NaOH). The reaction proceeds at 0°C to room temperature, forming the benzylidene derivative. Purification is achieved through recrystallization using ethyl acetate or column chromatography with silica gel. The Z-configuration of the double bond is confirmed by X-ray crystallography .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Answer:
Key optimization parameters include:

  • Catalyst selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) improves reaction efficiency compared to traditional KOH .
  • Solvent choice : Anhydrous tetrahydrofuran (THF) or methanol reduces side reactions.
  • Temperature control : Gradual warming from 0°C to 20°C minimizes decomposition.
  • Stoichiometry : A 1:1.2 molar ratio (aldehyde:ketone) maximizes conversion. Post-reaction quenching with acetic acid and purification via alumina column chromatography enhances purity (>95%) .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure?

Answer:

  • 1H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons) and δ 6.5–7.0 ppm (olefinic proton) confirm the benzylidene moiety.
  • HPLC : Purity (>98%) is validated using a C18 column with acetonitrile/water mobile phase.
  • Mass spectrometry (MS) : Molecular ion [M+H]+ at m/z 273.1 aligns with theoretical mass .

Advanced: How to resolve contradictions in stereochemical assignments between NMR and crystallography data?

Answer:
Discrepancies may arise due to dynamic effects in solution (e.g., rotational barriers). Methodological resolution involves:

  • X-ray crystallography : Definitive Z-geometry assignment via single-crystal analysis .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., olefinic H with bicyclic protons).
  • Computational modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level validates electronic and steric influences on configuration .

Basic: What are the solubility and stability considerations for experimental handling?

Answer:

  • Solubility : Soluble in polar aprotic solvents (acetone, DMSO) but insoluble in water.
  • Stability : Air-sensitive; store under inert gas (N₂/Ar) at -20°C. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced: What computational methods predict reactivity and electronic properties?

Answer:

  • DFT calculations : HOMO-LUMO gaps (ΔE ≈ 4.2 eV) indicate electrophilic reactivity at the nitro group.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., p53 protein) to guide pharmacological studies .
  • Docking studies : Assess binding affinity to NK-1 receptors, leveraging structural analogs like CP-96,345 .

Advanced: How to evaluate biological activity against cancer cell lines?

Answer:

  • In vitro assays : MTT proliferation assays using HT-29 (colon cancer) or MCF-7 (breast cancer) cells. IC₅₀ values are compared to combretastatin A-4 derivatives .
  • Mechanistic studies : Western blotting for apoptosis markers (cleaved caspase-3, PARP) and flow cytometry for cell cycle arrest (G2/M phase) .

Basic: What purification strategies ensure high-purity product?

Answer:

  • Column chromatography : Neutral alumina with 0.5% MeOH/CHCl₃ eluent removes unreacted aldehyde.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product with >99% purity .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., 24–72 hr exposure).
  • Metabolic stability testing : Liver microsome assays identify degradation pathways.
  • Structural analogs : Compare with (Z)-combretastatin A-4 derivatives to isolate structure-activity relationships (SAR) .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handling : Use fume hoods due to nitro group toxicity.
  • Incompatibilities : Avoid contact with strong bases (e.g., NaOH) to prevent decomposition.
  • Waste disposal : Neutralize reaction quench waste with dilute HCl before disposal .

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